Silanediamine, N,N'-bis(1,1-dimethylethyl)-

Atomic Layer Deposition Silicon Oxide Precursor Screening

Silanediamine, N,N'-bis(1,1-dimethylethyl)-, commonly designated bis(tert-butylamino)silane (BTBAS), is a non‑chlorinated organosilicon precursor bearing two primary amino ligands on a dihydridosilicon center. It enables deposition of device‑quality silicon nitride and silicon oxide films at temperatures approximately 200 °C below those required by conventional dichlorosilane/ammonia processes.

Molecular Formula C8H20N2Si
Molecular Weight 172.34 g/mol
CAS No. 186598-40-3
Cat. No. B062249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanediamine, N,N'-bis(1,1-dimethylethyl)-
CAS186598-40-3
Molecular FormulaC8H20N2Si
Molecular Weight172.34 g/mol
Structural Identifiers
SMILESCC(C)(C)N[Si]NC(C)(C)C
InChIInChI=1S/C8H20N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,1-6H3
InChIKeyPHUNDLUSWHZQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silanediamine, N,N'-bis(1,1-dimethylethyl)- (BTBAS): A Primary-Amine Bis(aminosilane) for Low-Thermal-Budget Silicon Nitride and Oxide Thin Films


Silanediamine, N,N'-bis(1,1-dimethylethyl)-, commonly designated bis(tert-butylamino)silane (BTBAS), is a non‑chlorinated organosilicon precursor bearing two primary amino ligands on a dihydridosilicon center [1]. It enables deposition of device‑quality silicon nitride and silicon oxide films at temperatures approximately 200 °C below those required by conventional dichlorosilane/ammonia processes [2]. As a bis(amino)silane, it structurally outperforms tris(amino)silanes such as TDMAS in deposition rate (~40% advantage) and delivers a wider atomic layer deposition (ALD) temperature window than its closest bis(amino)silane competitor, BDEAS [3]. Availability in ultra‑high metal purity grades (≥99.999% Si) makes it a workhorse precursor in semiconductor ALD and low‑pressure chemical vapor deposition (LPCVD) where trace‑metal contamination controls device yield .

Why BTBAS Cannot Be Readily Substituted by BDEAS, TDMAS, DSBAS, or Dichlorosilane in Precision Thin-Film Processes


Generic substitution among aminosilanes fails because ligand number, amine substitution (primary vs. secondary), and steric profile simultaneously dictate growth per cycle (GPC), thermal budget, and film impurity levels. Replacing BTBAS with the otherwise high‑performing mono‑aminosilane DSBAS alters ligand‑surface reaction kinetics and can increase wet‑etch rate [1]. Substituting the popular bis(amino)silane BDEAS narrows the ALD temperature window and can reduce deposition rate under identical process conditions [2]. Returning to the legacy dichlorosilane/ammonia process raises the required deposition temperature by roughly 200 °C and introduces corrosive chlorine by‑products, which are incompatible with thermally sensitive device architectures [3].

Head‑to‑Head Evidence: Six Quantifiable Differentiation Levers for BTBAS (CAS 186598‑40‑3)


Higher SiO₂ ALD Deposition Rate and Wider Temperature Window vs. BDEAS and TDMAS

In a controlled ALD comparison of three structural aminosilane variants on silicon oxide, TDMAS exhibited a ~40% lower deposition rate than the bis(amino)silanes BTBAS and BDEAS. Between the two bis(amino)silanes, BTBAS delivered the higher absolute deposition rate and a wider ALD temperature window, providing better throughput and greater process flexibility than BDEAS [1].

Atomic Layer Deposition Silicon Oxide Precursor Screening

Lowest Rate‑Determining Step Energy Barrier Among Aminosilane and Silanol Precursors

Density functional theory analysis of five precursor molecules revealed that BTBAS possesses the lowest energy barrier for the rate‑determining surface reaction step among all evaluated precursors, including BDEAS, TDMAS, tris(tert‑butoxy)silanol, and tetra(tert‑butoxy)silane. This computational result explains the experimentally observed rapid deposition rate of BTBAS in rapid ALD (RALD) processes [1].

DFT Reaction Kinetics Precursor Design

200 °C Lower Deposition Temperature vs. Dichlorosilane/Ammonia Conventional LPCVD

BTBAS enables deposition of device‑quality silicon nitride at 550–600 °C, approximately 200 °C below the conventional dichlorosilane (SiH₂Cl₂) / NH₃ LPCVD process that requires temperatures above 750 °C [1][2]. While carbon incorporation is noted at low temperatures, the process is chlorine‑free, eliminating corrosive HCl by‑products.

LPCVD Silicon Nitride Thermal Budget

BTBAS Films Achieve Wet‑Etch Rates Comparable to High‑Temperature CVD: ~1 nm/min at ≥400 °C PEALD

Silicon nitride films deposited by PEALD using BTBAS and N₂ plasma achieved low wet‑etch rates of approximately 1 nm/min in dilute HF when deposited at substrate table temperatures ≥400 °C. This wet‑etch resistance is comparable to SiNₓ films deposited by conventional low‑pressure CVD at >700 °C, demonstrating that BTBAS delivers high film density without the extreme thermal budget [1].

PEALD Wet‑Etch Resistance Film Quality

Ultra‑High 99.999% Si Metal Purity Grade Commercially Available with Verified GC Assay

Commercially sourced BTBAS is available at 99.8%+ chemical purity with silicon metal purity graded at 99.999% (5N), verified by gas chromatography. This Puratrem™ / PrimorTrace™ grade is specifically manufactured for semiconductor CVD/ALD processes where trace metal impurities directly degrade gate oxide integrity and carrier mobility. Such purity levels are not uniformly available across all aminosilane comparators [1].

Semiconductor Precursor Purity Trace Metals Procurement

Chlorine‑Free Ligand Chemistry Eliminates HCl By‑Products Relative to Dichlorosilane

BTBAS is wholly chlorine‑free, sidestepping the HCl generation inherent to dichlorosilane‑based nitride processes. HCl by‑products corrode stainless‑steel exhaust lines, poison downstream vacuum pumps, and can incorporate as chloride impurities at the film/Si interface [1]. The tert‑butylamino ligands decompose to volatile hydrocarbons and amines, simplifying abatement and reducing preventive maintenance frequency.

Chlorine‑Free Process Environmental Safety Corrosion Prevention

Procurement‑Pivotal Scenarios: When BTBAS Outperforms BDEAS, TDMAS, DSBAS, and Dichlorosilane


Low‑Thermal‑Budget Silicon Nitride Spacer and Capping Layers in sub‑5 nm CMOS

BTBAS‑based LPCVD at 550–600 °C delivers conformal SiNₓ spacers without exceeding the thermal budget that would deactivate ultra‑shallow junctions. The 200 °C reduction versus dichlorosilane processes directly enables integration in FinFET and gate‑all‑around architectures where thermal steps above 600 °C are forbidden [1].

High‑Throughput ALD of SiO₂ Inter‑Layer Dielectrics

With a wider ALD temperature window and higher deposition rate than BDEAS, BTBAS increases wafer throughput in SiO₂ inter‑layer dielectric (ILD) deposition. The ~40% rate advantage over TDMAS reduces the total number of ALD cycles required to reach target film thickness, cutting precursor consumption and process time [2].

High‑Stress Silicon Nitride Contact Etch‑Stop Layers

Ammonia‑treated BTBAS films can be tuned to high intrinsic stress levels with excellent stress retention after repeated thermal annealing. This capability, documented for contact etch‑stop layer (CESL) applications, exploits BTBAS’s organic ligand decomposition pathway, which BDEAS and TDMAS do not identically replicate [3].

Ultra‑High‑Purity Gate Dielectric and Hafnium Silicate Deposition

When depositing HfSiO or HfSiON high‑k gate dielectrics, the 99.999% Si metal purity of BTBAS minimizes trace‑metal contamination that would otherwise create mid‑gap trap states and degrade carrier mobility. This purity specification is a hard procurement filter for gate‑stack processes that tolerate ≤0.1 ppm total metals [4].

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